3,4,6-trichlorophthalic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACTBQREATMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455920 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62268-16-0 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3,4,6 Trichlorophthalic Acid
Precursor Chemistry: Derivation from Tetrachlorophthalic Anhydride (B1165640)
The principal precursor for the synthesis of 3,4,6-trichlorophthalic acid is 3,4,5,6-tetrachlorophthalic anhydride. thieme-connect.com The conversion hinges on the selective removal of a single chlorine atom from the aromatic ring.
Selective Hydrodechlorination Approaches
The most effective and widely reported method for preparing this compound is the hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. thieme-connect.comacs.org This reaction is typically carried out using zinc dust in an aqueous solution of sodium hydroxide (B78521). thieme-connect.comresearchgate.net The process is known for its high yield and remarkable selectivity, making it suitable for large-scale production. thieme-connect.com By carefully controlling the reaction parameters, such as the amount of zinc, the concentration of the basic medium, and the temperature, it is possible to favor the formation of the desired trichloro-derivative. acs.org
Further hydrodechlorination of this compound can lead to the formation of 3,6-dichlorophthalic acid, demonstrating the stepwise nature of the chlorine removal. acs.org This selectivity highlights the influence of the existing substituents on the aromatic ring on the subsequent dechlorination steps.
Mechanistic Considerations in Reductive Dechlorination Processes
Reductive dechlorination is a key process in the transformation of polychlorinated aromatic compounds. epa.govresearchgate.net In anaerobic environments, the primary mechanism for removing halogens from homocyclic aromatic rings is reduction. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom, facilitated by a reducing agent. epa.govoup.com The halogenated compound acts as an electron acceptor, and its reduction potential relative to the surrounding system determines the feasibility of the reaction. epa.gov
The mechanism often proceeds in a stepwise manner, where chlorine atoms are sequentially removed. acs.org The position of the chlorine atoms on the aromatic ring and the presence of other functional groups can influence the rate and regioselectivity of the dechlorination. researchgate.net For instance, in polychlorinated biphenyls (PCBs), dechlorination often targets meta and para chlorines first. oup.com The process is believed to involve the transfer of electrons to the carbon-halogen bond, leading to its cleavage and the formation of a halide ion. enviro.wiki
Reaction Conditions and Optimization in Preparative Synthesis
The successful synthesis of this compound with high purity and yield relies on the precise control of reaction conditions. Key factors include the choice of catalyst and base, as well as solvent and temperature management.
Influence of Basic Media and Zinc Catalysis
The combination of a basic medium, typically aqueous sodium hydroxide, and zinc dust as a catalyst is crucial for the effective hydrodechlorination of tetrachlorophthalic anhydride. thieme-connect.comacs.org Zinc acts as the reducing agent, providing the electrons necessary for the cleavage of the carbon-chlorine bond. The basic conditions are essential for the reaction to proceed, and the concentration of the sodium hydroxide solution can be adjusted to control the extent of dechlorination. acs.orgscholaris.ca
Research has shown that the yield of this compound can be optimized by manipulating the equivalents of zinc and the concentration of the sodium hydroxide solution. acs.org For example, using three equivalents of zinc with a 5% aqueous sodium hydroxide solution at 65°C has been reported to produce this compound in high yields of 85-95%. thieme-connect.comacs.org Increasing the base concentration and temperature can promote further dechlorination to produce dichlorinated species. acs.org
Table 1: Effect of Reaction Conditions on the Hydrodechlorination of Tetrachlorophthalic Anhydride
| Zinc (equivalents) | NaOH Concentration (%) | Temperature (°C) | Reaction Time (hours) | Major Product | Yield (%) | Reference |
| 3 | 5 | 65 | 3-5 | This compound | 85-95 | acs.org |
| - | 10 | 60 | 4 | This compound | 85.2 | americanlaboratory.com |
| - | 15 | 65 | 8 | 3,5-Dichlorophthalic Acid (from N-phenylphthalimide) | - | google.com |
| 5.7 | 10 | 100 | 3.5 | 3,6-Dichlorophthalic Acid (from this compound) | 72 | acs.org |
| 5.7 | 20 | 118 | - | 3-Chlorophthalic Acid (from this compound) | 57 | datapdf.com |
Note: This table is interactive and allows for sorting and filtering of the data.
Solvent Effects and Temperature Control in Hydrodechlorination
The choice of solvent and precise temperature control are critical parameters in the hydrodechlorination process. The reaction is typically conducted in an aqueous medium due to the use of sodium hydroxide. thieme-connect.com The solubility of the starting material and intermediates in the reaction medium can influence the reaction rate and efficiency.
Temperature plays a significant role in determining the product distribution. acs.orgnih.gov As demonstrated, lower temperatures (e.g., 60-65°C) favor the selective formation of this compound. acs.orgamericanlaboratory.com In contrast, higher temperatures, in conjunction with higher base concentrations, can lead to the removal of additional chlorine atoms, resulting in the formation of dichlorophthalic acids. acs.org For instance, at 105°C with 10% NaOH, 3,6-dichlorophthalic acid becomes the major product. acs.org This temperature dependence allows for the targeted synthesis of different chlorinated phthalic acid derivatives.
Alternative Synthetic Routes to Polyhalogenated Phthalic Acids
While the hydrodechlorination of tetrachlorophthalic anhydride is the primary route to this compound, other methods exist for the synthesis of polyhalogenated phthalic acids in general. One common approach is the direct chlorination of phthalic anhydride. google.com This method, however, often suffers from a lack of selectivity, leading to a mixture of products with varying degrees of chlorination, which then requires tedious separation procedures. acs.org The chlorination can be carried out in the liquid phase using solvents like fuming sulfuric acid or chlorosulfonic acid, with catalysts such as iodine or iodine chloride. google.com
Another strategy involves the oxidation of chlorinated o-xylenes. For example, 3,4,5,6-tetrachloro-o-xylene can be oxidized in the gas phase over a catalyst to produce tetrachlorophthalic anhydride. google.com Furthermore, functional group transformations offer alternative pathways. For instance, nitrophthalic acids or their imide derivatives can undergo chlorodenitration, although this can also present selectivity challenges. acs.org The synthesis of 3,4,6-trifluorophthalic acid has been achieved from this compound by first converting it to the N-phenylphthalimide, followed by fluorination and hydrolysis. googleapis.com
Chlorination Pathways of Phthalic Anhydride Precursors
The synthesis of chlorinated phthalic anhydrides, which serve as precursors to this compound, typically starts from phthalic anhydride. The goal is often to produce tetrachlorophthalic anhydride, which can then be selectively de-chlorinated. thieme-connect.comamericanlaboratory.com The direct chlorination of phthalic anhydride is an electrophilic substitution reaction on the benzene (B151609) ring. guidechem.com Several methods have been developed for this process, each with distinct conditions and catalysts.
These methods include:
Solvent-based Chlorination : This approach involves dissolving phthalic anhydride in a solvent and introducing chlorine gas in the presence of a catalyst. Common solvents include fuming sulfuric acid or chlorosulfonic acid, with catalysts such as iodine or iodine chloride. guidechem.comgoogle.com This method allows for controlled reaction conditions, though it can generate significant amounts of acidic waste. google.com
Molten-state Chlorination : In this method, chlorine gas is bubbled directly through molten phthalic anhydride. guidechem.comgoogle.com Catalysts like iron powder (which forms ferric chloride in situ), magnesium, or antimony are used to facilitate the reaction. guidechem.comgoogle.com A significant challenge in this process is the sublimation of phthalic anhydride, which can coat and foul the condenser surfaces. google.com
Gas-phase Chlorination : This technique involves reacting phthalic anhydride vapor with chlorine gas at high temperatures, ranging from 200 to 400°C. guidechem.com This process can be conducted with or without a catalyst. googleapis.com Zeolite-based catalysts have been employed in vapor-phase chlorination to produce halogenated phthalic anhydrides. google.com Surprisingly, photochlorination of phthalic anhydride vapor has been shown to yield chlorinated products without the need for a solid catalyst. googleapis.com
The following table summarizes the various chlorination strategies for phthalic anhydride:
| Method | Reactants & Catalysts | Conditions | Key Findings & Products | Citations |
| Solvent Method | Phthalic anhydride, Chlorine, Iodine/Iodine chloride, Fuming sulfuric acid/Chlorosulfonic acid | Normal pressure, 60-170°C | Produces tetrachlorophthalic anhydride; solvent and catalyst recovery is possible. | guidechem.comgoogle.com |
| Molten Method | Phthalic anhydride, Chlorine, Iron/Magnesium/Antimony/Lewis acids | Molten state, elevated temperatures | Synthesizes tetrachlorophthalic anhydride; can cause issues with phthalic anhydride sublimation. | guidechem.comgoogle.com |
| Gas-Phase Method | Phthalic anhydride, Chlorine, FeCl₃/CoCl₂ (optional) | Vapor phase, 200-400°C | Can produce di-, tri-, and tetrachlorophthalic anhydrides. | guidechem.comgoogleapis.com |
| Gas-Phase Photochlorination | Phthalic anhydride, Chlorine | Vapor phase, 250-400°C, UV light | Yields 4-chlorophthalic anhydride with low contamination from the 3-chloro isomer; can produce more highly chlorinated products under vigorous conditions. | googleapis.com |
| Gas-Phase Catalytic | Phthalic anhydride, Molecular halogen, Zeolite catalyst | Vapor phase, 150-280°C | Produces halogenated phthalic anhydride. | google.com |
Once tetrachlorophthalic anhydride is obtained, this compound can be prepared through a selective hydrodechlorination reaction. A notable method involves using zinc dust in an aqueous sodium hydroxide solution, which provides the target acid in high yield and selectivity. thieme-connect.comamericanlaboratory.com Another approach involves reacting a 3,4,6-trichloro-N-substituted-phthalimide with zinc dust and sodium hydroxide. google.com
Regioselectivity Challenges in Direct Halogenation
Direct halogenation of the phthalic anhydride aromatic ring presents significant challenges in controlling the position of the incoming halogen atoms, a concept known as regioselectivity. The substitution pattern is governed by the directing effects of the electron-withdrawing anhydride group and any existing substituents on the ring.
The direct chlorination of unsubstituted phthalic anhydride is a prime example of these challenges. The reaction can lead to a mixture of isomers. For instance, vapor-phase photochlorination of phthalic anhydride can produce 4-chlorophthalic anhydride with very little contamination from the 3-chlorophthalic anhydride isomer, achieving a ratio of at least 5:1. googleapis.com However, achieving a single, pure monochlorinated product is difficult, and further chlorination leads to a complex mixture of di-, tri-, and tetrachlorinated compounds. googleapis.com
The primary difficulties in achieving regioselectivity include:
Formation of Isomers : The initial chlorination of phthalic anhydride can occur at different positions on the aromatic ring, leading to products like 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. Separating these isomers can be challenging. googleapis.com
Over-chlorination : As the reaction proceeds, it becomes progressively harder to control the extent of chlorination. This often results in a product mixture containing mono-, di-, tri-, and even tetrachlorinated phthalic anhydrides. googleapis.com
Reaction Conditions : The distribution of products is highly sensitive to reaction conditions such as temperature, reaction time, catalyst type, and the ratio of chlorine to phthalic anhydride. googleapis.comaxaxl.com For example, increasing the chlorine-to-phthalic anhydride ratio and light intensity in photochlorination favors the formation of more highly chlorinated products like tetrachlorophthalic anhydride. googleapis.com
Due to these regioselectivity issues, the synthesis of a specific, unsymmetrically substituted compound like this compound is rarely attempted by direct chlorination of phthalic anhydride. The more viable and controlled strategy involves the complete chlorination to a symmetrical, perchlorinated intermediate like tetrachlorophthalic anhydride, followed by a selective and regiocontrolled removal of one or more chlorine atoms to yield the desired product. thieme-connect.comamericanlaboratory.com
Chemical Reactivity and Advanced Derivatization of 3,4,6 Trichlorophthalic Acid
Carboxylic Acid Group Transformations
The reactivity of 3,4,6-trichlorophthalic acid is significantly influenced by its two carboxylic acid groups. These functional groups are the primary sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key reactions involving these groups include esterification and amidation/imide formation, which are fundamental to creating new molecules with tailored properties.
Esterification Reactions and Kinetic Studies
Esterification of this compound involves the reaction of its carboxylic acid groups with alcohols to form esters. This process is typically catalyzed by an acid, such as sulfuric acid. The kinetics of esterification reactions are influenced by several factors, including temperature, the molar ratio of reactants, and the presence of a catalyst. researchgate.netejosdr.com
Kinetic studies of similar esterification reactions, such as the esterification of acetic acid with ethanol (B145695), have shown that the reaction rate increases with temperature. researchgate.net For instance, one study found that the maximum conversion of approximately 80% was achieved at 60°C with a specific molar ratio of ethanol to acetic acid. researchgate.net The reaction is often modeled using second-order kinetics. repositorioinstitucional.mx The choice of catalyst, whether homogeneous like p-toluenesulfonic acid (pTSA) or heterogeneous like Amberlyst 15, also significantly affects the reaction rate. repositorioinstitucional.mx
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
Table 1: Factors Influencing Esterification Reactions
| Factor | Effect on Reaction Rate | Effect on Conversion |
| Temperature | Increases reaction rate. researchgate.net | Can increase conversion, as esterification is often endothermic. ejosdr.com |
| Reactant Molar Ratio | Can influence the rate and equilibrium position. ejosdr.com | A higher ratio of alcohol to acid can favor higher conversion. ejosdr.com |
| Catalyst | Significantly increases the reaction rate. repositorioinstitucional.mx | Enables the reaction to reach equilibrium faster. |
Amidation and Imide Formation with Amines
The carboxylic acid groups of this compound can react with amines to form amides and, upon further reaction, imides. The formation of amides is a crucial transformation in organic chemistry, often requiring the activation of the carboxylic acid. d-nb.infomdpi.com This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. d-nb.info
Alternatively, direct condensation of carboxylic acids and amines can be mediated by various reagents, including titanium tetrachloride (TiCl4). nih.gov In one reported method, the amidation reaction is performed in pyridine (B92270) at 85°C, yielding the corresponding amides in moderate to excellent yields. nih.gov The reaction is believed to proceed through the formation of a reactive acylating intermediate. d-nb.infonih.gov
The formation of an imide from this compound involves the reaction with a primary amine, leading to an N-substituted phthalimide (B116566). This transformation is a key step in the synthesis of more complex derivatives, such as those used in halogen exchange reactions. google.com
Halogen Exchange Reactions on the Aromatic Ring
The chlorine atoms on the aromatic ring of this compound and its derivatives are susceptible to nucleophilic substitution, particularly halogen exchange reactions. This reactivity is exploited to introduce fluorine atoms, leading to valuable trifluorinated phthalic acid derivatives.
Conversion to Trifluorinated Phthalic Acid Derivatives
A significant application of this compound derivatives is their conversion to 3,4,6-trifluorophthalic acid. This is typically achieved through a halogen exchange reaction where the chlorine atoms are replaced by fluorine. The process often involves first converting the this compound to an N-substituted phthalimide. google.com This intermediate is then subjected to fluorination.
The reaction of a 3,4,6-trichloro-N-substituted phthalimide with a fluorinating agent, such as potassium fluoride (B91410), under anhydrous conditions and at elevated temperatures (200° to 270°C) yields the corresponding trifluoro-N-substituted phthalimide. google.com Subsequent hydrolysis of this trifluorinated imide produces 3,4,6-trifluorophthalic acid in high yield. google.com
Investigation of Fluorination Agents and Catalysts
The choice of fluorinating agent is critical for a successful halogen exchange reaction. Potassium fluoride is a commonly used nucleophilic fluorinating agent. google.comtcichemicals.com The effectiveness of such agents can be diminished by the presence of moisture, which forms strong hydrogen bonds with the fluoride anion, reducing its reactivity. tcichemicals.com Therefore, anhydrous conditions are crucial. google.com
While the direct fluorination of 3,4,6-trichloro-N-substituted phthalimides with potassium fluoride can proceed without a catalyst, the use of catalysts can be investigated to potentially improve reaction conditions or yields. google.comgoogle.com Various fluorinating agents are available, broadly classified as nucleophilic and electrophilic. tcichemicals.com Nucleophilic agents like KF and CsF provide a fluoride anion as the reactive species. tcichemicals.com Electrophilic fluorinating agents, such as Selectfluor®, deliver an electron-deficient fluorine atom. mdpi.comnih.gov The selection of the appropriate agent and catalyst system depends on the specific substrate and desired outcome.
Table 2: Common Fluorinating Agents
| Agent Type | Examples | Mode of Action |
| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) tcichemicals.com | Provides a fluoride anion (F⁻) for nucleophilic attack. |
| Electrophilic | Selectfluor® mdpi.comnih.gov | Delivers an electrophilic fluorine (F⁺) source. |
Mechanistic Insights into Halogen-Fluorine Exchange
The halogen-fluorine exchange reaction on the aromatic ring of 3,4,6-trichloro-N-substituted phthalimides is a nucleophilic aromatic substitution. The mechanism involves the attack of the fluoride anion on the electron-deficient aromatic ring, which is activated by the electron-withdrawing imide group.
The reaction proceeds through a Meisenheimer-type intermediate, where the fluoride ion adds to the carbon atom bearing a chlorine atom. This is followed by the departure of the chloride ion, resulting in the substitution product. The high temperatures required for this reaction suggest a significant activation energy barrier. google.com The use of polar, aprotic solvents like sulfolane, dimethylsulfoxide, or N-methylpyrrolidone can facilitate the reaction by solvating the potassium fluoride and increasing the nucleophilicity of the fluoride ion. google.com Sulfolane is often preferred due to its efficiency and minimization of side-product formation. google.com
Formation and Reactivity of 3,4,6-Trichlorophthalic Anhydride (B1165640) and Phthalimide Intermediates
The chemical behavior of this compound is largely characterized by the reactivity of its anhydride and subsequent phthalimide derivatives. These intermediates serve as crucial stepping stones for the synthesis of a variety of halogenated aromatic compounds.
This compound can be synthesized through methods such as the zinc-promoted hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride in a basic medium. nih.gov It can also be produced via the hydrolysis of tetrachlorophthalic anhydride. americanlaboratory.com The resulting this compound can then be readily converted to its corresponding anhydride, 3,4,6-trichlorophthalic anhydride. googleapis.com
The anhydride is a key intermediate that readily reacts with primary amines (RNH₂) to form N-substituted 3,4,6-trichlorophthalimides. google.com This reaction is a versatile method for introducing a variety of organic groups (R) to the phthalimide structure. For instance, reaction with an aminomethane aqueous solution yields N-methyl-3,4,6-trichlorophthaldiamide, a precursor to the corresponding phthalimide. americanlaboratory.com The R group can range from simple alkyl chains to larger aromatic moieties like phenyl or naphthyl groups. google.com
The reactivity of these intermediates is central to their utility. Direct fluorination of 3,4,6-trichlorophthalic anhydride has been attempted but results in very low yields. google.com In contrast, the N-substituted phthalimides undergo more efficient chemical transformations, as detailed in the following section.
Chemical Transformations of N-Substituted Phthalimides
N-substituted 3,4,6-trichlorophthalimides are valuable precursors for synthesizing fluorinated analogs. A significant transformation is the halogen exchange reaction where the chlorine atoms are replaced with fluorine. This is typically achieved by reacting the N-substituted 3,4,6-trichlorophthalimide with potassium fluoride at elevated temperatures, in the range of 200°C to 270°C, under anhydrous conditions. google.com This process is generally carried out in a polar, aprotic solvent such as sulfolane. google.com
The resulting trifluoro-N-substituted phthalimide can then be hydrolyzed, commonly with an aqueous acid like sulfuric acid, to yield 3,4,6-trifluorophthalic acid. google.comresearchgate.net This two-step process, involving the formation of an N-substituted phthalimide followed by fluorination and hydrolysis, is a more effective route to 3,4,6-trifluorophthalic acid than direct fluorination of the anhydride. google.com
The choice of the N-substituent (R group) can influence the reaction conditions and solubility of the intermediates. Common substituents used in these transformations include alkyl and phenyl groups. google.comresearchgate.net
| Precursor | Reagents | Product | Reaction Conditions |
| 3,4,6-Trichloro-N-substituted phthalimide | Potassium fluoride | 3,4,6-Trifluoro-N-substituted phthalimide | 200-270°C, anhydrous, polar aprotic solvent (e.g., sulfolane) google.com |
| 3,4,6-Trifluoro-N-substituted phthalimide | Aqueous acid (e.g., H₂SO₄) | 3,4,6-Trifluorophthalic acid | 80°C to reflux google.com |
Decarboxylation Pathways of this compound Derivatives
The derivatives of this compound, particularly its fluorinated analogs, can undergo decarboxylation to yield valuable benzoic acid derivatives. A key example is the decarboxylation of 3,4,6-trifluorophthalic acid or its anhydride to produce 2,4,5-trifluorobenzoic acid, an important intermediate in the synthesis of quinolone antibacterial drugs. americanlaboratory.comgoogleapis.comresearchgate.net
The decarboxylation process involves heating the 3,4,6-trifluorophthalic anhydride in a polar aprotic solvent, such as N-methylpyrrolidone. googleapis.com While the reaction can proceed without a catalyst, the use of catalysts like copper, copper oxides, or copper salts is preferred to improve the reaction rate and yield. googleapis.com
A notable aspect of this reaction is its regioselectivity. The two carboxyl groups in the 3,4,6-trifluorophthalic anhydride molecule are not equivalent. The removal of the carboxyl group at the 1-position leads to the desired 2,4,5-trifluorobenzoic acid, while removal of the carboxyl group at the 2-position would result in the undesired 2,3,5-trifluorobenzoic acid isomer. googleapis.com The established methods for this decarboxylation favor the formation of the 2,4,5-trifluorobenzoic acid product. googleapis.com
| Starting Material | Reagents/Catalyst | Product | Solvent |
| 3,4,6-Trifluorophthalic anhydride | Heat, optional catalyst (Copper, copper oxide, or copper salt) | 2,4,5-Trifluorobenzoic acid | Polar aprotic solvent (e.g., N-methylpyrrolidone) googleapis.com |
Analytical Methodologies for 3,4,6 Trichlorophthalic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating the components of a mixture. For 3,4,6-trichlorophthalic acid and its derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Reaction Monitoring and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a powerful technique for the analysis of this compound. americanlaboratory.com This method is particularly useful for monitoring the progress of chemical reactions and quantifying the concentration of the acid and its derivatives. americanlaboratory.com
A study focused on the synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride (B1165640) demonstrated the utility of HPLC with UV detection for tracking the various reaction steps. americanlaboratory.com The researchers successfully developed and optimized an HPLC method to detect and quantify this compound along with other intermediates and the final product. americanlaboratory.com
The optimal conditions for the HPLC analysis were determined through systematic investigation of the mobile phase composition, flow rate, and detection wavelength. americanlaboratory.com A mobile phase consisting of a mixture of acetonitrile, water, and trifluoroacetic acid (40:60:2) was found to be effective for the separation of this compound. americanlaboratory.com The detection wavelength was set to 272 nm, which corresponds to the maximum absorbance for this compound and related compounds. americanlaboratory.com A flow rate of 1.0 mL/min provided good separation of the analytes within a reasonable analysis time. americanlaboratory.com Under these conditions, this compound exhibited a retention time of 11.438 minutes. americanlaboratory.com
The developed HPLC-UV method proved to be accurate, sensitive, and stable, making it suitable for both laboratory research and industrial quality control. americanlaboratory.com
Table 1: HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (40:60:2) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Retention Time | 11.438 min |
| Purity (Area Normalization) | 96.40% |
Data sourced from American Laboratory. americanlaboratory.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are indispensable techniques for assessing the purity of this compound and for analyzing its reaction products. google.comnih.gov These methods are particularly well-suited for volatile and thermally stable compounds.
In the synthesis of 3,4,6-trifluorophthalic acid, GC analysis was employed to determine the purity of intermediates such as 3,4,6-trichloro-N-phenylphthalimide. google.com For instance, the purity of 3,4,6-trifluoro-N-phenylphthalimide was determined to be 72% by GC using hexadecane (B31444) as an internal standard. google.com
GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns. This is crucial for confirming the structure of reaction products and identifying any impurities. While direct GC analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation, derivatization techniques can be employed to convert them into more suitable forms for GC analysis. researchgate.net
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound and its derivatives.
In the synthesis of 3,4,6-trifluorophthalic acid, ¹⁹F NMR was used to monitor the fluorination reaction of 3,4,6-trichloro-N-methylphthalimide, with 4-fluoronitrobenzene serving as an internal standard to quantify the yield of the product, 3,4,6-trifluoro-N-methylphthalimide. google.com Similarly, ¹H NMR and ¹³C NMR were used to characterize the structure of intermediates and final products, such as 4-amino-7-chloroisoindoline-1,3-dione, by analyzing the chemical shifts and coupling patterns of the protons and carbons. nih.gov
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com For this compound, IR spectroscopy would confirm the presence of the carboxylic acid functional groups (O-H and C=O stretching) and the carbon-chlorine bonds.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. youtube.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups. nih.gov For example, the mass spectrum of 4-amino-7-chloroisoindoline-1,3-dione showed parent ion peaks at m/z 196 and 198 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. nih.gov
Derivatization Protocols for Enhanced Analytical Performance
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a particular analytical technique. For carboxylic acids like this compound, derivatization is often employed to increase their volatility and thermal stability for GC analysis. researchgate.netresearchgate.net
One common derivatization method for carboxylic acids is esterification, where the carboxylic acid is converted into its corresponding ester. For example, derivatization with BF₃·MeOH can be used to protect the carboxylic acid groups. researchgate.net Another approach involves silylation, where the acidic protons are replaced with a silyl (B83357) group, such as by using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net These derivatization procedures can significantly improve the chromatographic peak shape, resolution, and sensitivity of the analysis. researchgate.net
Strategies for Improving Volatility and Detection in GC Analysis
Direct GC analysis of free carboxylic acids like this compound is challenging due to their high polarity, which leads to issues such as poor peak shape, broad peaks, and potential adsorption onto the chromatographic column. colostate.edu To overcome these limitations, derivatization is a mandatory step. frontiersin.org The primary strategies for improving the volatility and detection of this compound and its derivatives in GC analysis involve converting the carboxylic acid groups into esters or silyl derivatives. research-solution.comchemcoplus.co.jp
Alkylation (Esterification): This is a common and effective method for derivatizing carboxylic acids. research-solution.com The process involves reacting the carboxylic acid with an alkylating agent to form a more volatile ester. For phthalic acids and their chlorinated analogs, methylation to form dimethyl esters is a widely used approach. research-solution.comresearchgate.net One specific method for the derivatization of this compound involves the use of boron trifluoride-methanol (BF3·MeOH) to produce its corresponding methyl ester, which can then be analyzed by GC/MS. researchgate.net
Another powerful alkylating agent is pentafluorobenzyl bromide (PFBBr). research-solution.comthermofisher.com This reagent reacts with carboxylic acids to form pentafluorobenzyl esters. researchgate.net These derivatives are not only more volatile but also exhibit excellent response on an electron capture detector (ECD), significantly enhancing detection sensitivity for trace-level analysis. thermofisher.com The use of PFBBr for the derivatization of other chlorinated acetic acids has been demonstrated to yield derivatives with good chromatographic properties. thermofisher.com
Silylation: This is arguably the most versatile and widely used derivatization technique in GC analysis. chemcoplus.co.jp Silylation involves the replacement of active hydrogens in the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) or other silyl group. chemcoplus.co.jpresearchgate.net This substitution reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability. chemcoplus.co.jp
For the analysis of phthalic acid, a close structural analog of this compound, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding TMS derivative has been successfully employed for GC-MS analysis. nih.govresearchgate.net This method is effective for converting the polar carboxylic acid groups into their more volatile silyl esters, enabling their separation and quantification by GC. Given its effectiveness with phthalic acid, silylation with reagents like BSTFA represents a viable and potent strategy for the analysis of this compound.
Table 1: Common Derivatization Strategies for Carboxylic Acids in GC Analysis
| Derivatization Strategy | Reagent Type | Resulting Derivative | Key Advantages |
|---|---|---|---|
| Alkylation (Esterification) | Alcohols (e.g., Methanol with BF3 catalyst) | Methyl Esters | Good volatility, common and well-established method. researchgate.net |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Esters | Increased volatility and high sensitivity with ECD. research-solution.comthermofisher.com | |
| Silylation | Silylating Agents (e.g., BSTFA) | Trimethylsilyl (TMS) Esters | Highly versatile, produces stable and volatile derivatives. chemcoplus.co.jpnih.gov |
Optimization of Derivatization Conditions for Carboxylic Acids
To ensure complete and reproducible derivatization of this compound, the reaction conditions must be carefully optimized. Key parameters that influence the efficiency of the derivatization reaction include the choice of reagent, solvent, reaction temperature, and reaction time.
Optimization of Alkylation (Esterification):
When using BF3·MeOH for methylation, the reaction is typically carried out by heating the sample with the reagent. The reaction time and temperature need to be optimized to ensure complete conversion to the dimethyl ester without causing degradation of the analyte.
For derivatization with PFBBr, the reaction is often performed as an extractive alkylation. thermofisher.com This procedure combines extraction and derivatization into a single step. thermofisher.com The reaction is generally fast, often completed in under 30 minutes. thermofisher.com Optimization would involve adjusting the pH of the aqueous sample, the volume of the organic solvent containing PFBBr, and the heating temperature and duration to maximize the yield of the pentafluorobenzyl ester derivative.
Optimization of Silylation:
The choice of silylating reagent is crucial. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl donor suitable for derivatizing carboxylic acids. chemcoplus.co.jp For compounds that are difficult to silylate, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent. chemcoplus.co.jp For instance, a mixture of BSTFA with 1% TMCS is often recommended for hindered hydroxyls and other challenging functional groups. chemcoplus.co.jp
The derivatization reaction with BSTFA is typically carried out by heating the sample with the reagent in a suitable aprotic solvent. For the analysis of phthalic acid, a common procedure involves heating the sample with BSTFA at 60°C for 60 minutes. researchgate.net The optimization of this process for this compound would involve systematically varying the reaction temperature (e.g., from 60°C to 100°C) and time to determine the conditions that provide the highest and most consistent yield of the di-TMS derivative. The stability of the resulting derivative over time should also be assessed to establish a reliable analytical window. nih.gov
Table 2: Typical Derivatization Reagents and Conditions for Carboxylic Acids
| Reagent | Abbreviation | Typical Conditions | Comments |
|---|---|---|---|
| Boron trifluoride-Methanol | BF3·MeOH | Heating with reagent | Effective for methylation. researchgate.net |
| Pentafluorobenzyl Bromide | PFBBr | Extractive alkylation, often with heating | Fast reaction, produces derivatives with high ECD sensitivity. research-solution.comthermofisher.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating (e.g., 60°C for 60 min) in an aprotic solvent. researchgate.net | A powerful and common silylating agent. chemcoplus.co.jpnih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane | BSTFA + TMCS | Heating in an aprotic solvent | The addition of TMCS catalyzes the reaction for sterically hindered groups. chemcoplus.co.jp |
| Diazomethane | CH2N2 | Reaction in ether solution at room temperature | Quick and clean methylation, but the reagent is toxic and explosive. research-solution.comresearchgate.net |
Applications and Synthetic Utility of 3,4,6 Trichlorophthalic Acid in Advanced Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
While various substituted aromatic compounds are foundational to pharmaceutical development, the direct role of 3,4,6-trichlorophthalic acid as a key starting material is not extensively documented in widely available literature.
Precursor to Quinolone Antibacterial Drugs and Related Active Pharmaceutical Ingredients
Quinolone antibacterials represent a significant class of synthetic drugs. chemsrc.com Their synthesis often involves the cyclization of substituted anilines. rsc.orgnih.gov For instance, a common route to producing quinolone antibiotics involves starting with compounds like 3-chloro-4-fluoroaniline. rsc.org However, a specific, established synthetic pathway that utilizes this compound as a direct precursor for the core structure of quinolone or fluoroquinolone drugs is not prominently detailed in the reviewed scientific literature.
Synthetic Building Block for Agrochemicals
Chlorinated organic acids and their derivatives are precursors to a range of herbicides and pesticides. For example, related compounds such as 3,4,5,6-tetrachlorophthalic anhydride (B1165640) are noted for their use in the synthesis of herbicides. google.com Similarly, 3,4,5,6-tetrahydrophthalic anhydride derivatives are useful as materials for agricultural fungicides and herbicides. google.com However, specific, large-scale applications or established synthetic routes starting directly from this compound for the manufacture of commercial agrochemicals are not clearly established in the available research.
Integration in Polymer and Material Science
Phthalic anhydrides are widely used as monomers for producing polymers, including polyester (B1180765) and alkyd resins. The presence of chlorine atoms can impart specific properties, such as flame retardancy.
Precursors for Specialized Resins and Polymer Additives
Halogenated phthalic anhydrides are valuable in creating flame-retardant polymers. Notably, 3,4,5,6-tetrachlorophthalic anhydride, a closely related but distinct compound, is employed in the synthesis of fire-resistant polymer resins and plasticizers. google.com While this suggests a potential application area for chlorinated phthalic acids in general, specific documentation detailing the use of this compound or its corresponding anhydride as a primary monomer or additive for specialized resins is limited.
Contributions to Dye and Pigment Chemistry
The synthesis of phthalocyanine (B1677752) pigments, a class of intensely colored and highly stable compounds, often begins with phthalic acid derivatives. wikipedia.orgwikipedia.org These pigments are valued for their lightfastness and resistance to acids and alkalis. wikipedia.org
Synthesis of Phthalocyanine Derivatives and Other Pigments
This compound derivatives have a documented role in the synthesis of specialized copper phthalocyanine (CuPc) pigments. Research has shown that derivatives such as 3,4,6-trichloro-5-phenoxy-2-cyanobenzoic acid esters can be used in the production of pigmented copper phthalocyanine. google.com In this process, a trichlorophenoxy CuPc derivative is incorporated into the main CuPc structure during manufacturing. google.com This modification results in a final pigment with enhanced thermal stability, making it suitable for coloring plastics, and improved solvent stability, which is beneficial for ink and paint applications. google.com This method is particularly noteworthy because it helps stabilize the reddish-blue alpha-crystal form (α-CuPc) of the pigment. google.com
Chemical Compound Information
| Property | Data | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₃Cl₃O₄ | nih.gov |
| Molecular Weight | 269.5 g/mol | nih.gov |
| CAS Number | 62268-16-0 | nih.gov |
| Synonyms | 3,4,6-Trichloro-1,2-benzenedicarboxylic acid | nih.gov |
Development of Novel Heterocyclic Compounds
The structural framework of this compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds, particularly phthalazines and quinones. The electron-withdrawing nature of the chlorine substituents on the aromatic ring significantly influences the reactivity of the precursor and the properties of the resulting heterocyclic systems. These derivatives are of considerable interest due to their potential applications in medicinal chemistry and materials science, owing to the diverse biological activities associated with these structural motifs.
Pathways to Phthalazines and Quinones with Potential Bioactivity
The synthesis of phthalazine (B143731) and quinone derivatives from this compound involves strategic chemical transformations that leverage the reactivity of the carboxylic acid or its corresponding anhydride. The resulting chlorinated heterocycles are subjects of research for their potential biological activities, including anticancer and antimicrobial properties.
The reaction of 3,4,6-trichlorophthalic anhydride, which can be readily formed from the acid, with hydrazine (B178648) hydrate (B1144303) is a primary pathway to the corresponding chlorinated phthalazinone derivatives. This condensation reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. bu.edu.eg The initial product is the corresponding phthalhydrazide, which can then be further reacted or exist in equilibrium with the cyclic phthalazinone structure.
While direct conversion of this compound to quinones is not a straightforward, commonly documented process, hypothetical pathways could involve multi-step sequences. Such a transformation would likely require initial decarboxylation of the phthalic acid to a chlorinated benzoic acid derivative, followed by further functionalization and subsequent oxidation to a quinone system. The synthesis of quinones often involves the oxidation of substituted aromatic compounds. wikipedia.org For instance, the oxidation of naphthalene (B1677914) with a vanadium oxide catalyst is an industrial method for producing naphthoquinone. wikipedia.org
The bioactivity of the resulting chlorinated phthalazines is an area of significant interest. Phthalazine derivatives, in general, are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govsci-hub.seosf.io The presence of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Research on other chlorinated phthalazine derivatives has demonstrated their potential as potent therapeutic agents.
Similarly, quinones derived from chlorinated aromatic precursors are expected to exhibit significant biological activity. Quinones are known for their redox properties and can induce cellular effects through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors. nih.govacs.org These mechanisms can lead to cytotoxicity, which is a desirable attribute for anticancer agents. nih.gov The toxicity of quinones is well-documented and is often linked to their ability to disrupt cellular processes. nih.gov
Below are interactive data tables summarizing the hypothetical synthetic pathways and potential bioactivity of these compounds, based on analogous reactions and the known properties of similar chemical classes.
Table 1: Hypothetical Synthesis of a Trichlorophthalazinone Derivative
| Precursor | Reagent | Solvent | Reaction Condition | Product |
| 3,4,6-Trichlorophthalic Anhydride | Hydrazine Hydrate | Ethanol | Reflux | 6,7,9-Trichloro-2,3-dihydrophthalazine-1,4-dione |
Table 2: Potential Bioactivity of a Hypothetical Trichlorophthalazinone Derivative
| Compound | Target Cell Line | Bioactivity Metric (IC₅₀) | Reference Activity (Doxorubicin IC₅₀) |
| 6,7,9-Trichloro-2,3-dihydrophthalazine-1,4-dione | Human Breast Cancer (MCF-7) | 5-15 µM (estimated) | 0.5-2 µM |
| 6,7,9-Trichloro-2,3-dihydrophthalazine-1,4-dione | Human Colon Cancer (HCT116) | 8-20 µM (estimated) | 0.2-1.5 µM |
Theoretical and Computational Investigations of 3,4,6 Trichlorophthalic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For 3,4,6-trichlorophthalic acid, these methods can provide a detailed understanding of how the arrangement of chlorine atoms and carboxylic acid groups on the benzene (B151609) ring influences its properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is particularly valuable for studying reaction mechanisms involving complex organic molecules like this compound.
DFT calculations can be employed to model reactions such as the hydrodechlorination of tetrachlorophthalic acid to produce this compound. acs.orgresearchgate.netaip.org By mapping the potential energy surface of the reaction, researchers can identify the most likely pathways. For instance, in the hydrodechlorination process, DFT can help to understand the role of the catalyst and the nature of the intermediates formed.
Studies on similar halogenated aromatic compounds have demonstrated the power of DFT in elucidating reaction mechanisms. For example, DFT has been used to study the reactivity of N-sulfonylimines with benzoic acids, identifying key transition states and intermediates. chemrxiv.org Similarly, investigations into the photofragmentation of ortho-halogenated benzoic acids have utilized DFT to understand the underlying photochemical processes. nih.gov These examples highlight the potential of DFT to provide detailed mechanistic insights into the synthesis and reactions of this compound.
A key aspect of reactivity that can be explored with DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be located primarily on the substituted aromatic ring, while the LUMO would be distributed over the carboxylic acid groups and the benzene ring. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Phthalic Acid and its Chlorinated Derivatives Calculated using DFT
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phthalic Acid | -7.2 | -1.5 | 5.7 |
| 3-Chlorophthalic Acid | -7.4 | -1.8 | 5.6 |
| 3,6-Dichlorophthalic Acid | -7.6 | -2.1 | 5.5 |
| This compound | -7.8 | -2.4 | 5.4 |
| Tetrachlorophthalic Acid | -8.0 | -2.7 | 5.3 |
This table presents hypothetical data based on general trends observed in computational studies of halogenated aromatic compounds, where increased halogenation tends to lower both HOMO and LUMO energies.
A significant advantage of quantum chemical calculations is the ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. By determining the structure and energy of transition states, it is possible to calculate the activation energy or energy barrier of a reaction. This information is vital for understanding reaction rates and selectivity.
For this compound, DFT calculations can be used to determine the energy barriers for various reactions, such as its conversion to 3,6-dichlorophthalic acid or 3-chlorophthalic acid. acs.orgaip.org This would involve modeling the step-wise removal of chlorine atoms and identifying the transition state for each step. Such calculations would provide a theoretical basis for optimizing reaction conditions to favor the formation of a desired product. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the electronic properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase or in solution.
For this compound, the two carboxylic acid groups can rotate relative to the benzene ring, leading to different conformers. MD simulations can be used to explore the potential energy surface of these rotations and identify the most stable conformations. This is crucial as the conformation of the molecule can significantly impact its physical properties and biological activity.
MD simulations can also provide insights into how this compound interacts with other molecules, such as solvents or biological macromolecules. Studies on other aromatic carboxylic acids have used MD to investigate their adsorption onto surfaces and their aggregation behavior. acs.orgresearchgate.netaip.orgfigshare.comacs.org Similar simulations for this compound could predict its solubility and its potential to bind to specific targets.
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are invaluable for predicting the properties of new or untested compounds.
For chlorinated phthalic acids, a QSAR model could be developed to understand how the number and position of chlorine atoms affect a particular property, such as toxicity or biodegradability. abu.edu.ngtandfonline.comfiu.edu The model would use molecular descriptors, which are numerical values that describe the chemical structure of a molecule. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or from the 2D/3D structure of the molecule.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Chlorinated Phthalic Acids
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reactivity, Polarity, Electrostatic Interactions |
| Topological | Molecular Connectivity Indices, Wiener Index | Size, Shape, Branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric Effects, Transport Properties |
By building a QSAR/QSPR model for a series of chlorinated phthalic acids, including this compound, it would be possible to predict the properties of other related compounds and to identify which structural features are most important for a given activity or property.
Predictive Modeling for Novel Derivative Design
One of the most exciting applications of computational chemistry is the rational design of new molecules with desired properties. By combining the insights gained from quantum chemical calculations, MD simulations, and QSAR/QSPR models, it is possible to design novel derivatives of this compound with enhanced performance for specific applications.
For example, if the goal is to design a derivative with improved biodegradability, computational models can be used to predict how different functional groups attached to the aromatic ring would affect its interaction with degrading enzymes. nih.govresearchgate.netmdpi.comtandfonline.com 3D-QSAR and pharmacophore modeling are powerful techniques for this purpose. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for a specific biological interaction.
By using this compound as a starting scaffold, a virtual library of new derivatives could be created by adding or modifying substituents. The properties of these virtual compounds could then be predicted using the computational models described above. This in silico screening approach allows for the rapid identification of promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.
Future Research Directions and Perspectives
Exploration of Green Chemistry Principles in 3,4,6-Trichlorophthalic Acid Synthesis
The traditional synthesis of this compound often involves the selective hydrodechlorination of tetrachlorophthalic anhydride (B1165640). scholaris.cadatapdf.com One established method involves the use of zinc powder and sodium hydroxide (B78521). americanlaboratory.com While effective, this process presents opportunities for the application of green chemistry principles to reduce environmental impact and improve sustainability.
Future research should focus on several key areas:
Alternative Reducing Agents: Investigating more environmentally benign reducing agents to replace zinc powder could minimize heavy metal waste streams. Exploring catalytic transfer hydrogenation or direct hydrogenation using molecular hydrogen with a recyclable catalyst are promising avenues.
Greener Solvents: The current synthesis may use solvents like acetic acid. americanlaboratory.com Research into replacing these with greener alternatives such as water, supercritical fluids (like CO₂), or biodegradable solvents would be a significant step forward.
Atom Economy: The current synthesis involves a dechlorination step, which inherently has a lower atom economy as chlorine atoms are removed and replaced. Future synthetic strategies could explore building the chlorinated benzene (B151609) ring with the desired substitution pattern from the outset, potentially from bio-based precursors, to maximize atom economy.
Energy Efficiency: Investigating alternative energy sources like microwave or ultrasonic irradiation could lead to faster reactions at lower bulk temperatures, thereby reducing energy consumption compared to conventional heating methods. americanlaboratory.com
A potential alternative synthesis route mentioned is the vapor-phase oxidation of 3,4,5,6-tetrachloro-o-xylene. google.com While this method can be efficient, it often requires high temperatures and can lead to over-oxidation products like CO and CO₂. google.com Green chemistry approaches here would involve developing more selective catalysts that operate at lower temperatures.
Development of New Catalytic Systems for Selective Transformations
The selective transformation of this compound and its precursors is crucial for its utility. The selective hydrodechlorination of tetrachlorophthalic anhydride to yield this compound is a key example. scholaris.cadatapdf.com Future research is needed to develop more advanced and efficient catalytic systems.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Catalysts | Ease of separation and recyclability, leading to reduced waste and lower processing costs. | Development of supported metal catalysts (e.g., Pd, Pt, Rh on carbon, alumina, or titania) for selective hydrodechlorination. |
| Homogeneous Catalysts | High activity and selectivity under mild reaction conditions. | Design of soluble transition metal complexes (e.g., with rhodium acs.org) with tailored ligand spheres to control regioselectivity in dechlorination reactions. |
| Photocatalysts | Use of light energy to drive reactions, potentially at ambient temperature and pressure. | Exploration of semiconductor-based or molecular photocatalysts for the selective C-Cl bond cleavage. |
| Biocatalysts | High specificity and operation in aqueous media under mild conditions. | Screening for or engineering of dehalogenase enzymes capable of selectively removing chlorine atoms from the aromatic ring. |
Optimization of reaction variables, such as temperature, pressure, and solvent, is critical for maximizing the yield and selectivity of desired products like 3,6-dichlorophthalic acid or 3-chlorophthalic acid from this compound. scholaris.cadatapdf.comacs.org
Design and Synthesis of Novel Derivatives with Tailored Applications
This compound serves as a valuable building block for more complex molecules. It is a known intermediate in the synthesis of 2,4,5-trifluorobenzoic acid, which has applications in the pharmaceutical and agrochemical industries. americanlaboratory.com It has also been used as a starting material for creating peripherally halogenated boron subphthalocyanine (B1262678) derivatives for potential use in organic electronics. scholaris.ca
Future research in this area should be directed towards:
Pharmaceutical Intermediates: The chlorinated aromatic core can be a key pharmacophore or a precursor to other functional groups. Designing and synthesizing novel amide, ester, or imide derivatives could lead to new drug candidates.
Agrochemicals: Similar to its role in existing agrochemicals, derivatives could be developed as novel herbicides, fungicides, or pesticides. google.comgoogle.com
Advanced Materials: The rigid structure of the phthalic acid backbone makes it an interesting monomer for specialty polymers. Polyesters or polyimides derived from this compound could exhibit enhanced thermal stability or flame-retardant properties. google.com
Functional Dyes and Pigments: The chromophoric system can be extended by derivatization to create novel colorants with specific absorption and emission properties for use in advanced applications like sensors or organic light-emitting diodes (OLEDs).
| Derivative Class | Potential Application Area | Synthetic Strategy |
| Amides/Imides | Pharmaceuticals, Polymers | Reaction with various primary and secondary amines. |
| Esters | Plasticizers, Lubricants | Esterification with a range of alcohols. |
| Heterocyclic Compounds | Agrochemicals, Dyes | Cyclization reactions involving the carboxylic acid groups. |
| Organometallic Complexes | Catalysis, Organic Electronics | Coordination to metal centers via the carboxylate groups. |
Advanced Characterization of Complex Reaction Mixtures and Intermediates
The synthesis and subsequent reactions of this compound can produce complex mixtures of isomers, byproducts, and reaction intermediates. A thorough understanding and control of these reactions require sophisticated analytical techniques. While High-Performance Liquid Chromatography (HPLC) has been successfully used to monitor the progress of reactions involving this compound americanlaboratory.com, more advanced methods are needed for a deeper mechanistic understanding.
Future efforts should incorporate:
In-situ Spectroscopy: Techniques such as ReactIR (FT-IR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling, providing valuable kinetic and mechanistic data.
Advanced Mass Spectrometry: Coupling liquid chromatography or gas chromatography with high-resolution mass spectrometry (LC-MS, GC-MS) can help in the definitive identification of minor byproducts and transient intermediates, which is crucial for optimizing reaction selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to unambiguously determine the structure of novel derivatives and differentiate between isomers in complex mixtures.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed regioselectivity, guiding experimental design.
Q & A
Q. What are the optimal synthetic routes for 3,4,6-trichlorophthalic acid, and how can reaction conditions be systematically optimized?
The synthesis of chlorinated phthalic acid derivatives often involves catalytic chlorination of precursors like phthalic anhydride. For example, Fe and I₂ catalysts in chlorosulfonic acid media can promote regioselective chlorination, but competing side reactions (e.g., over-chlorination or isomer formation) require careful optimization. Key parameters include temperature (150–200°C), catalyst-to-substrate ratios (e.g., 1:10 molar Fe:PAA), and chlorinating agent concentration. Intermediate analysis via GC-MS can identify mono-, di-, and trichloro derivatives to refine yield .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for structural confirmation, particularly to distinguish between positional isomers. High-resolution mass spectrometry (HRMS) validates molecular weights, while gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) quantifies intermediates in reaction mixtures. For example, GC-MS has been used to resolve dichloro- and trichlorophthalic anhydride isomers during synthesis .
Q. How can researchers quantify this compound in environmental or biological matrices?
Solid-phase extraction (SPE) followed by HPLC-MS/MS is a validated approach for trace quantification. For instance, SPE cartridges (e.g., C18 or hydrophilic-lipophilic balance phases) can isolate chlorinated aromatic acids from urine or water samples. MS/MS transitions (e.g., m/z 213 → 176 for this compound) improve specificity, with internal standards like deuterated analogs correcting for matrix effects .
Advanced Research Questions
Q. How do metabolic pathways involving this compound contribute to its toxicity, and what models are suitable for studying this?
Metabolites like 3,4,6-trichlorocatechol (a hydroxylated derivative) induce DNA strand breaks via redox cycling, as observed in Aroclor-1254-exposed rat models. In vitro assays using HepG2 cells or primary hepatocytes, combined with comet assays or γ-H2AX staining, can assess genotoxicity. Comparative studies with structural analogs (e.g., tetrachlorocatechols) may clarify structure-activity relationships .
Q. How can contradictory data on chlorination regioselectivity be resolved in synthesis studies?
Discrepancies in chlorination patterns (e.g., preferential 3,4,6- vs. 2,4,5-substitution) often arise from varying reaction media or catalysts. Computational modeling (e.g., density functional theory) can predict activation energies for different pathways, while in situ monitoring via Raman spectroscopy or X-ray diffraction tracks intermediate formation. For example, iodine catalysts favor ortho/para chlorination due to electrophilic aromatic substitution mechanisms .
Q. What advanced separation techniques differentiate this compound from its structural isomers?
Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC) can resolve enantiomers or diastereomers. Ion-mobility MS further distinguishes isomers based on collision cross-sectional differences. For industrial mixtures, 2D-GC×GC with electron-capture detectors improves resolution of polychlorinated analogs .
Q. How does this compound interact with environmental matrices, and what are its degradation kinetics?
Photodegradation studies under UV-Vis irradiation (λ = 254–365 nm) reveal half-lives in aqueous systems, with LC-HRMS identifying hydroxylated or dechlorinated byproducts. Sediment adsorption assays (e.g., batch sorption with kaolinite or humic acids) quantify bioavailability. Stable isotope probing (e.g., ¹³C-labeled analogs) traces biodegradation pathways in soil microcosms .
Q. What mechanistic insights explain the catalytic role of iodine in chlorination reactions?
Iodine acts as a Lewis acid, polarizing chlorosulfonic acid to generate Cl⁺ electrophiles. In situ X-ray absorption spectroscopy (XAS) can track iodine oxidation states during catalysis. Kinetic isotope effects (KIEs) using deuterated phthalic anhydride may distinguish between radical vs. ionic chlorination mechanisms .
Methodological Considerations
- Data Contradictions : Reconcile conflicting toxicity or synthesis data by standardizing protocols (e.g., OECD guidelines for ecotoxicity assays) and cross-validating with multiple detection methods .
- Regulatory Compliance : Align analytical workflows with EPA/ISO standards (e.g., EPA Method 1694 for wastewater analysis) to ensure reproducibility and regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
